molecular formula C8H11N3O B2503546 2-(Cyclopropylmethoxy)pyrimidin-5-amine CAS No. 1249578-99-1

2-(Cyclopropylmethoxy)pyrimidin-5-amine

Cat. No. B2503546
CAS RN: 1249578-99-1
M. Wt: 165.196
InChI Key: SKDUKTWBOBVGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Cyclopropylmethoxy)pyrimidin-5-amine” is a chemical compound that is used in scientific research . Its unique properties make it suitable for various applications, including drug development and molecular studies.


Synthesis Analysis

The synthesis of 2-(Cyclopropylmethoxy)pyrimidin-5-amine involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .


Molecular Structure Analysis

The molecular formula of 2-(Cyclopropylmethoxy)pyrimidin-5-amine is C8H11N3O . The InChI code is 1S/C8H11N3O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5,9H2 . The molecular weight is 165.19 .


Chemical Reactions Analysis

Pyrimidines, including 2-(Cyclopropylmethoxy)pyrimidin-5-amine, are known to undergo a variety of chemical reactions . These reactions include oxidative annulation, three-component coupling, and base-promoted intermolecular oxidation C-N bond formation .


Physical And Chemical Properties Analysis

The physical form of 2-(Cyclopropylmethoxy)pyrimidin-5-amine is a powder . The storage temperature is room temperature .

Scientific Research Applications

Chemical Biology and Medicinal Chemistry

Researchers use this compound as a scaffold for chemical modifications. By attaching functional groups or substituents, they create derivatives with enhanced properties. These modified compounds can be further evaluated for specific biological activities, such as enzyme inhibition, receptor binding, or metabolic stability.

Mechanism of Action

While the specific mechanism of action for 2-(Cyclopropylmethoxy)pyrimidin-5-amine is not mentioned in the search results, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety information for 2-(Cyclopropylmethoxy)pyrimidin-5-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(cyclopropylmethoxy)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDUKTWBOBVGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)pyrimidin-5-amine

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